molecular formula C5H7N3O B13534519 1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine

1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine

Cat. No.: B13534519
M. Wt: 125.13 g/mol
InChI Key: IQLWFRCCOOXJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine is a heterocyclic compound featuring a cyclopropane ring attached to an oxadiazole ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with acyl chlorides, followed by cyclization to form the oxadiazole ring. For instance, the treatment of hydroxylamine hydrate with an appropriate nitrile can yield an amidoxime, which can then be cyclized using acyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxadiazole derivatives.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different properties.

    1,2,5-Oxadiazole: Known for its energetic material applications.

    1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its bioactive properties.

Uniqueness: 1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its cyclopropane ring adds strain, making it more reactive in certain chemical reactions compared to its analogs.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C5H7N3O/c6-5(1-2-5)4-7-3-9-8-4/h3H,1-2,6H2

InChI Key

IQLWFRCCOOXJRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NOC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.